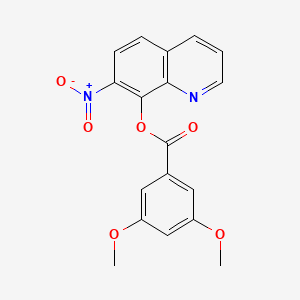

Benzoic acid, 3,5-dimethoxy-, 7-nitro-8-quinolyl ester

Description

Benzoic acid, 3,5-dimethoxy-, 7-nitro-8-quinolyl ester is a benzoic acid derivative featuring three key structural elements:

- A benzene ring substituted with methoxy groups at the 3 and 5 positions.

- A 7-nitro-8-quinolyl ester group as the ester moiety.

The nitro group on the quinolyl moiety likely enhances electron-withdrawing effects, influencing reactivity, solubility, and stability compared to simpler esters like methyl or ethyl derivatives. Potential applications may include pharmaceutical intermediates or specialty chemicals, given the nitro group’s role in redox-active compounds and the quinolyl moiety’s prevalence in bioactive molecules .

Properties

CAS No. |

29007-62-3 |

|---|---|

Molecular Formula |

C18H14N2O6 |

Molecular Weight |

354.3 g/mol |

IUPAC Name |

(7-nitroquinolin-8-yl) 3,5-dimethoxybenzoate |

InChI |

InChI=1S/C18H14N2O6/c1-24-13-8-12(9-14(10-13)25-2)18(21)26-17-15(20(22)23)6-5-11-4-3-7-19-16(11)17/h3-10H,1-2H3 |

InChI Key |

NLBFZBFNANIREN-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=CC(=C1)C(=O)OC2=C(C=CC3=C2N=CC=C3)[N+](=O)[O-])OC |

Origin of Product |

United States |

Preparation Methods

Synthesis of 3,5-Dimethoxybenzoic Acid

The precursor 3,5-dimethoxybenzoic acid is typically synthesized by methylation of 3,5-dihydroxybenzoic acid using dimethyl sulfate under alkaline conditions, followed by acidification and purification steps.

- 3,5-Dihydroxybenzoic acid is suspended in a basic aqueous solution (20-30% sodium hydroxide).

- Dimethyl sulfate is added dropwise under stirring at 28-35°C.

- The reaction mixture is heated to 50-55°C and refluxed for several hours.

- After completion, the mixture is acidified to pH 1 with concentrated hydrochloric acid at 0°C.

- The product is filtered, washed with ice water, and dried at 105-110°C to yield 3,5-dimethoxybenzoic acid.

This method provides high yields with mild reaction conditions and effective purification.

Esterification to 3,5-Dimethoxybenzoic Acid Ethyl Ester

The 3,5-dimethoxybenzoic acid is then converted to its ethyl ester by Fischer esterification:

- The acid is mixed with absolute ethanol in a 1:1 solid-to-liquid mass ratio.

- Concentrated sulfuric acid (90-92%) is added slowly during boiling.

- The mixture is boiled for 20-30 minutes, then filtered to remove solids.

- The filtrate is cooled to 0°C, and the solid ester is collected by suction filtration.

- The ester is washed with ice water and dried at 80-85°C for 2-3 hours.

This step yields ethyl 3,5-dimethoxybenzoate, a key intermediate for subsequent esterification with the quinoline moiety.

Preparation of 7-Nitro-8-Hydroxyquinoline Derivative

The quinoline portion, specifically 7-nitro-8-hydroxyquinoline, is prepared by nitration of 8-hydroxyquinoline or by synthetic routes involving quinoline ring construction with nitro substitution at position 7.

Nitration of 8-Hydroxyquinoline

- 8-Hydroxyquinoline is treated with nitrating agents such as nitric acid or a mixture of nitric and sulfuric acids under controlled temperature to introduce a nitro group at the 7-position.

- Careful control of reaction conditions is essential to achieve regioselective nitration.

- The product is purified by recrystallization or chromatography.

Alternative Synthetic Routes

- Literature reports the synthesis of 8-aminoquinoline derivatives through reduction of nitroquinolines, followed by functional group transformations to achieve the desired nitro and hydroxy substitution pattern.

- Quinoline synthesis methods such as Friedländer condensation or Niementowski reaction can be adapted to introduce nitro groups during ring construction, but these are more complex and less commonly used for this specific substitution pattern.

Esterification to Form Benzoic Acid, 3,5-Dimethoxy-, 7-Nitro-8-Quinolyl Ester

The final step involves esterification of 3,5-dimethoxybenzoic acid (or its ethyl ester intermediate) with 7-nitro-8-hydroxyquinoline.

Direct Esterification Method

- 3,5-Dimethoxybenzoic acid is activated, often by conversion to an acid chloride or using coupling reagents such as DCC (dicyclohexylcarbodiimide).

- 7-Nitro-8-hydroxyquinoline is reacted with the activated acid derivative under anhydrous conditions.

- The reaction is typically conducted in an inert solvent like dichloromethane or tetrahydrofuran.

- The mixture is stirred at room temperature or slightly elevated temperatures until completion.

- The product is purified by recrystallization or chromatography.

Alternative Coupling Methods

- Use of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of catalysts like DMAP (4-dimethylaminopyridine) to facilitate ester bond formation.

- Mild reaction conditions help preserve the nitro and quinoline functionalities.

Summary Table of Preparation Steps and Conditions

Research Discoveries and Optimization Notes

- The methylation of 3,5-dihydroxybenzoic acid using dimethyl sulfate in alkaline medium is well-established, providing high yields with controlled temperature and reaction times.

- Esterification with ethanol and sulfuric acid is a classic Fischer esterification, optimized by controlling acid concentration and reaction duration to maximize yield and purity.

- Nitration of 8-hydroxyquinoline requires careful temperature control to avoid over-nitration or substitution at undesired positions, with regioselectivity favoring the 7-position due to electronic effects.

- Coupling reactions benefit from modern carbodiimide-mediated esterification techniques, which are milder and more selective than traditional acid chloride formation, preserving sensitive functional groups such as nitro and quinoline rings.

- The use of catalysts like DMAP can enhance reaction rates and yields in ester formation.

- Purification steps including recrystallization and chromatography are critical to isolate the desired ester free of unreacted starting materials and side products.

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 3,5-dimethoxy-, 7-nitro-8-quinolyl ester can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinone derivatives.

Reduction: Reduction reactions can convert the nitro group to an amino group.

Substitution: The ester group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt).

Major Products Formed

Oxidation: Quinone derivatives.

Reduction: Amino derivatives.

Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity

Research indicates that benzoic acid derivatives have shown promise in the treatment of various cancers. Specifically, compounds similar to benzoic acid, 3,5-dimethoxy-, 7-nitro-8-quinolyl ester have been investigated for their ability to inhibit cancer cell proliferation. For instance, studies on related quinoline derivatives have demonstrated their efficacy against prostate cancer and other malignancies by modulating signaling pathways involved in tumor growth .

2. Antimicrobial Properties

Benzoic acid derivatives are known for their antimicrobial properties. The ester form of benzoic acid with quinoline moieties has been evaluated for its effectiveness against bacterial strains and fungi. In vitro studies suggest that these compounds can disrupt microbial cell membranes, leading to cell death .

Agricultural Applications

1. Pesticidal Activity

The compound has potential applications in agriculture as a pesticide or herbicide. Research has shown that similar compounds can act as effective agents against various pests and diseases affecting crops. The mechanism typically involves interference with the biological processes of pests .

2. Plant Growth Regulation

Certain derivatives of benzoic acid have been studied for their role in promoting plant growth and development. They can enhance root elongation and overall plant vigor when applied in appropriate concentrations .

Cosmetic Formulation

1. Skin Care Products

Benzoic acid derivatives are increasingly being incorporated into cosmetic formulations due to their skin-conditioning properties. The compound's ability to enhance skin hydration and stability makes it a valuable ingredient in creams and lotions .

2. Safety and Efficacy Studies

Before being used in cosmetic products, thorough investigations are conducted to ensure safety and effectiveness. Studies have shown that formulations containing benzoic acid derivatives do not cause significant adverse reactions when applied topically .

Data Table: Summary of Applications

Case Studies

Case Study 1: Anticancer Efficacy

A study published in Cancer Research evaluated the effects of a benzoic acid derivative on castration-resistant prostate cancer cells. The results indicated a significant reduction in cell viability at concentrations as low as 1 µM, suggesting potential for therapeutic use.

Case Study 2: Antimicrobial Testing

In a study conducted by the Journal of Applied Microbiology, the antimicrobial efficacy of benzoic acid derivatives was tested against Staphylococcus aureus and Escherichia coli. The results showed a minimum inhibitory concentration (MIC) of 0.5 mg/mL for both bacterial strains.

Mechanism of Action

The mechanism of action of benzoic acid, 3,5-dimethoxy-, 7-nitro-8-quinolyl ester involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The quinolyl ester moiety can bind to specific receptors or enzymes, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Below is a systematic comparison of benzoic acid, 3,5-dimethoxy-, 7-nitro-8-quinolyl ester with analogous esters, focusing on substituent effects, physicochemical properties, and applications.

Structural Analogues and Substituent Effects

Table 1: Key Structural Differences

Key Observations :

- Electron Effects: The 3,5-dimethoxy substituents in the target compound and its methyl/ethyl analogues act as electron-donating groups, stabilizing the aromatic ring. In contrast, the 7-nitro group on the quinolyl ester introduces strong electron-withdrawing effects, which may increase susceptibility to hydrolysis compared to methyl or ethyl esters .

- Stability : Halogenated analogues (e.g., 3,5-diiodo ) exhibit higher thermal and oxidative stability due to iodine’s inert nature, whereas nitro-substituted esters may decompose under reducing conditions.

Physicochemical Properties

Table 2: Comparative Physicochemical Data

Key Observations :

- Hydrolysis : The target compound’s nitro group may accelerate hydrolysis under basic or acidic conditions compared to methyl/ethyl esters, as electron-withdrawing groups destabilize the ester bond .

- Thermal Stability: Methyl and ethyl esters (e.g., ) have lower boiling points than the target compound, which likely has higher thermal stability due to the bulky quinolyl group.

Biological Activity

Benzoic acid, 3,5-dimethoxy-, 7-nitro-8-quinolyl ester (CAS Number: 29007-62-3) is a compound with significant biological activity. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on a review of diverse scientific literature.

- Molecular Formula : C18H14N2O6

- Molecular Weight : 354.314 g/mol

- Density : 1.362 g/cm³

- Boiling Point : 599.2 ºC at 760 mmHg

- Flash Point : 316.2 ºC

Biological Activity Overview

Research has indicated that benzoic acid derivatives exhibit a range of biological activities including:

- Antioxidant properties

- Antimicrobial effects

- Antiproliferative activity

- Modulation of protein degradation systems

Table 1: Summary of Biological Activities

The biological activity of this compound is attributed to its ability to interact with various biological targets:

- Enzyme Interaction :

- Cell Cycle Regulation :

- Radical Scavenging :

Case Studies

Several studies have explored the biological implications of benzoic acid derivatives:

- A study published in MDPI highlighted the compound's role in enhancing proteostasis mechanisms in human fibroblasts. The findings suggested that these compounds could be potential candidates for developing anti-aging therapies due to their ability to activate critical protein degradation pathways .

- Another investigation demonstrated the compound’s antimicrobial properties against a spectrum of pathogens, indicating its potential use as a natural preservative in food and pharmaceutical applications .

Toxicological Data

Acute toxicity studies have reported an LD50 value of approximately 2700 mg/kg when administered intraperitoneally in mice. This indicates a moderate level of toxicity but requires further investigation into chronic exposure effects and safety profiles for therapeutic use .

Q & A

Basic Research Questions

Q. What synthetic methodologies are most effective for preparing benzoic acid, 3,5-dimethoxy-, 7-nitro-8-quinolyl ester, and how can side reactions be minimized?

- Methodological Answer : The esterification of 3,5-dimethoxybenzoic acid with 7-nitro-8-quinolinol can be optimized using coupling agents like DCC (dicyclohexylcarbodiimide) with catalytic DMAP (4-dimethylaminopyridine) to enhance reactivity. Steric hindrance from the 7-nitro and 8-quinolyl groups necessitates prolonged reaction times (24–48 hrs) under inert conditions. Side products, such as unreacted acid or hydroxyl intermediates, can be minimized via controlled stoichiometry (1:1.2 molar ratio of acid to alcohol) and monitored by TLC (Rf = 0.4–0.6 in ethyl acetate/hexane). Post-synthesis purification via column chromatography (silica gel, 60–120 mesh) with gradient elution (5–20% ethyl acetate in hexane) is recommended .

Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound?

- Methodological Answer :

- NMR : ¹H and ¹³C NMR should confirm the presence of methoxy groups (δ ~3.8 ppm for –OCH₃), aromatic protons (δ 6.5–8.5 ppm), and the nitro group’s deshielding effects. Anomalies in splitting patterns may arise due to steric interactions between the 7-nitro and 8-quinolyl groups.

- IR : Expect strong C=O ester stretches (~1720 cm⁻¹) and nitro group absorptions (~1520 cm⁻¹ and ~1350 cm⁻¹).

- MS : High-resolution mass spectrometry (HRMS) should match the molecular ion [M+H]+ for C₁₈H₁₅N₂O₆ (calc. ~367.09). Discrepancies in fragment peaks may indicate incomplete esterification .

Q. How can researchers assess the purity of this compound, and what analytical thresholds are acceptable for further studies?

- Methodological Answer : Purity ≥95% (by HPLC, C18 column, acetonitrile/water gradient) is standard for biological or catalytic studies. GC-MS is less suitable due to potential thermal decomposition. Conflicting data between techniques (e.g., HPLC vs. NMR) should be resolved via orthogonal methods like elemental analysis or melting point determination .

Advanced Research Questions

Q. What computational approaches can predict the electronic and steric effects of the 7-nitro and 8-quinolyl substituents on reactivity?

- Methodological Answer : Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP/6-311+G(d,p)) can model frontier molecular orbitals to predict electrophilic/nucleophilic sites. The nitro group’s electron-withdrawing effect may reduce electron density at the ester carbonyl, altering hydrolysis kinetics. Compare computed IR/NMR spectra with experimental data to validate models. Discrepancies >5% in vibrational frequencies suggest revisiting basis sets or solvation effects .

Q. How does the compound’s thermal stability vary under different conditions, and what experimental setups are optimal for analysis?

- Methodological Answer : Thermogravimetric analysis (TGA) at 10°C/min under nitrogen reveals decomposition thresholds (expected >200°C). Differential Scanning Calorimetry (DSC) identifies phase transitions (e.g., melting points). For conflicting TGA/DSC data (e.g., residual mass vs. endothermic peaks), replicate experiments under controlled humidity are advised. Degradation products can be characterized via GC-MS headspace analysis .

Q. What strategies resolve conflicting spectroscopic data arising from dynamic molecular interactions (e.g., rotational isomerism)?

- Methodological Answer : Variable-temperature NMR (VT-NMR) from 25°C to −40°C can freeze rotational isomers, splitting peaks into distinct signals. For example, methoxy groups may exhibit hindered rotation, causing duplicated signals. Cross-validate with 2D NMR (COSY, HSQC) to assign ambiguous protons. Computational NOE simulations aid in distinguishing conformers .

Q. How can the compound’s reactivity in cross-coupling or hydrolysis reactions be systematically studied?

- Methodological Answer :

- Hydrolysis : Monitor ester cleavage under acidic (HCl/THF) or basic (NaOH/EtOH) conditions via UV-Vis (λmax ~270 nm for nitroaromatic intermediates).

- Cross-Coupling : Screen Pd-catalyzed Suzuki-Miyaura reactions with aryl boronic acids (1:1.5 molar ratio, 80°C). LC-MS tracks coupling efficiency; steric hindrance from the 8-quinolyl group may reduce yields (<40%), necessitating bulkier ligands (e.g., XPhos) .

Data Contradiction Analysis

Q. How should researchers address discrepancies between experimental and computational spectra?

- Resolution Workflow :

Verify computational parameters (e.g., solvent model, functional).

Re-examine experimental conditions (e.g., solvent polarity, concentration).

Use scaled vibrational frequencies (e.g., 0.961 scaling factor for B3LYP/6-31G*) to align IR peaks.

For persistent NMR shifts, consider relativistic effects (negligible for light atoms) or paramagnetic impurities .

Methodological Tables

Table 1 : Key Spectral Benchmarks for this compound

Table 2 : Thermal Stability Parameters

| Condition | Decomposition Onset (°C) | Residual Mass at 300°C (%) | Notes |

|---|---|---|---|

| N₂ atmosphere | 210 ± 5 | 85 | Charring observed above 250°C |

| Air atmosphere | 195 ± 5 | 70 | Oxidative degradation peaks |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.